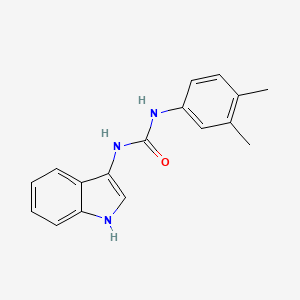

1-(3,4-dimethylphenyl)-3-(1H-indol-3-yl)urea

Description

1-(3,4-Dimethylphenyl)-3-(1H-indol-3-yl)urea is a urea derivative featuring a 3,4-dimethylphenyl group and an indole moiety linked via a urea bridge. The compound’s structure combines electron-donating methyl substituents on the aromatic ring with the planar, hydrophobic indole system, which is commonly associated with biological activity in medicinal chemistry.

Properties

IUPAC Name |

1-(3,4-dimethylphenyl)-3-(1H-indol-3-yl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O/c1-11-7-8-13(9-12(11)2)19-17(21)20-16-10-18-15-6-4-3-5-14(15)16/h3-10,18H,1-2H3,(H2,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVUKGSXOWGDVJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)NC2=CNC3=CC=CC=C32)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-dimethylphenyl)-3-(1H-indol-3-yl)urea typically involves the reaction of 3,4-dimethylaniline with isocyanates or carbamoyl chlorides. One common method is the reaction of 3,4-dimethylaniline with 1H-indole-3-carbonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-dimethylphenyl)-3-(1H-indol-3-yl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur at the urea nitrogen or the aromatic rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles such as amines or alkoxides in polar solvents.

Major Products

Oxidation: Oxidized derivatives of the aromatic rings.

Reduction: Reduced forms of the urea linkage.

Substitution: Substituted urea derivatives.

Scientific Research Applications

1-(3,4-dimethylphenyl)-3-(1H-indol-3-yl)urea has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3,4-dimethylphenyl)-3-(1H-indol-3-yl)urea involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Key Observations :

- Electron-Donating vs.

- Substituent Position : Ortho-substituted derivatives (e.g., 2-methylphenyl in ) exhibit steric effects that may reduce binding affinity compared to para-substituted analogs.

Urea vs. Thiourea Derivatives

Replacing the urea oxygen with sulfur (thiourea) alters electronic properties and bioactivity:

- 1-(2-(1H-Indol-3-yl)ethyl)-3-(3,4-dichlorophenyl)thiourea (thiourea analog) demonstrated superior antibacterial activity against S. aureus and S. cocci compared to urea derivatives, likely due to sulfur’s polarizability and enhanced hydrogen-bonding capacity .

Physicochemical Properties

- Melting Points : Urea derivatives with bulkier substituents (e.g., 3,4-dimethylphenyl) typically exhibit higher melting points (e.g., 126–130°C for pyrazoline analogs in ) compared to smaller substituents like methoxy (121–125°C in ).

- Spectral Data : FT-IR spectra of urea derivatives show characteristic N-H stretches at ~3300 cm⁻¹ and carbonyl (C=O) stretches at ~1650–1700 cm⁻¹, while thioureas display C=S stretches near 1250 cm⁻¹ .

Biological Activity

1-(3,4-dimethylphenyl)-3-(1H-indol-3-yl)urea is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. This compound features a unique structural arrangement that combines an indole moiety with a urea linkage, which is known to influence its interaction with various biological targets.

Chemical Structure and Properties

The chemical formula for this compound is . The presence of the 3,4-dimethylphenyl group contributes to its lipophilicity, potentially enhancing its ability to penetrate biological membranes and interact with cellular targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within cells. Research suggests that the indole structure can modulate pathways related to cell proliferation and apoptosis. The urea component may facilitate binding to various biological targets, enhancing the overall efficacy of the compound in therapeutic applications.

Anticancer Properties

Numerous studies have indicated that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance:

- Cell Line Studies : In vitro assays have demonstrated that this compound can inhibit cell proliferation in breast cancer (T-47D), leukemia (SR), melanoma (SK-MEL-5), and other cancer types with inhibition rates often exceeding 80% at certain concentrations .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Compounds containing both indole and urea moieties have shown promise in reducing inflammation markers in various experimental models.

Data Table: Biological Activity Summary

| Activity Type | Cell Line | Inhibition (%) | Reference |

|---|---|---|---|

| Anticancer | T-47D (Breast) | 90.47% | |

| Anticancer | SR (Leukemia) | 81.58% | |

| Anticancer | SK-MEL-5 (Melanoma) | 84.32% | |

| Anti-inflammatory | Various Models | Significant Reduction |

Case Study 1: Antiproliferative Activity

A study conducted by MDPI evaluated the antiproliferative effects of several derivatives of indole-based compounds, including this compound. The results indicated that this compound exhibited a strong ability to inhibit cell growth across multiple cancer types, suggesting its potential as a lead compound for drug development aimed at cancer therapy .

Case Study 2: Mechanistic Insights

Another investigation focused on the mechanistic pathways influenced by this compound. Researchers utilized fluorescence spectroscopy and surface plasmon resonance techniques to study the binding affinity of this compound with specific cellular receptors involved in apoptosis regulation. The findings highlighted its capability to induce apoptotic pathways in tumor cells, further supporting its anticancer potential.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.